1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid
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Overview
Description
L-N-[(4’-Boc)Piperidino]Proline, also known as (2S)-1-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyrrolidinecarboxylic acid, is a chemical compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol . This compound is characterized by the presence of a piperidine ring and a proline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N-[(4’-Boc)Piperidino]Proline typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected piperidine with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for L-N-[(4’-Boc)Piperidino]Proline may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
L-N-[(4’-Boc)Piperidino]Proline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Trifluoroacetic acid (TFA) or palladium on carbon (Pd/C).
Nucleophiles: Ammonia (NH3) or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the free amine .
Scientific Research Applications
L-N-[(4’-Boc)Piperidino]Proline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of L-N-[(4’-Boc)Piperidino]Proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to L-N-[(4’-Boc)Piperidino]Proline include:
N-Boc-piperidine: A compound with a similar Boc-protected piperidine structure.
L-Proline: The parent amino acid from which L-N-[(4’-Boc)Piperidino]Proline is derived.
N-Boc-proline: A Boc-protected proline derivative.
Uniqueness
L-N-[(4’-Boc)Piperidino]Proline is unique due to its combined piperidine and proline moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research .
Properties
Molecular Formula |
C15H26N2O4 |
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Molecular Weight |
298.38 g/mol |
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)11-6-9-16(10-7-11)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
QPHMUHFEABFTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)N2CCCC2C(=O)O |
Origin of Product |
United States |
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